2-Isopropyl-piperidin-4-ol chemical properties and structure
2-Isopropyl-piperidin-4-ol chemical properties and structure
Structure, Properties, and Synthetic Utility in Medicinal Chemistry
Executive Summary
2-Isopropylpiperidin-4-ol (C₈H₁₇NO) represents a versatile piperidine scaffold characterized by a bulky isopropyl substituent at the C2 position and a hydroxyl group at C4. This structural arrangement introduces significant steric constraints that dictate specific conformational preferences, making it a valuable building block for conformationally restricted pharmacophores. This guide analyzes the compound's stereochemical dynamics, physicochemical profile, and synthetic pathways, specifically tailored for applications in GPCR ligand design (e.g., opioids, neurokinins) and antifungal research.
Structural Dynamics & Stereochemistry
The pharmacological utility of 2-isopropylpiperidin-4-ol stems from its ability to lock the piperidine ring into a preferred conformation. Understanding this dynamic is critical for Structure-Activity Relationship (SAR) studies.
The "Anchor" Effect
The piperidine ring exists predominantly in a chair conformation. The isopropyl group at C2 exerts a high conformational free energy demand (A-value
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Thermodynamic Locking: To minimize 1,3-diaxial interactions, the bulky isopropyl group will almost exclusively occupy the equatorial position.
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Stereoisomerism: The relative orientation of the C4-hydroxyl group defines the diastereomers:
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Cis-isomer (Diequatorial): Both the C2-isopropyl and C4-hydroxyl groups are equatorial. This is the thermodynamically most stable isomer (
-1,3 relationship on the ring). -
Trans-isomer (Axial-Equatorial): The C2-isopropyl is equatorial, but the C4-hydroxyl is axial. This isomer is higher in energy but may be favored under specific kinetic synthetic conditions.
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Conformational Analysis Diagram
The following diagram illustrates the equilibrium and the steric "locking" mechanism.
Figure 1: Conformational energy landscape driven by the C2-isopropyl steric anchor.
Physicochemical Profile
The following data summarizes the core properties of 2-isopropylpiperidin-4-ol. Where experimental values for the specific isopropyl variant are absent, values are predicted based on the close homolog 2-methylpiperidin-4-ol and group contribution methods.
| Property | Value / Prediction | Context |
| Molecular Formula | C₈H₁₇NO | - |
| Molecular Weight | 143.23 g/mol | Fragment-sized for Lead-Likeness |
| LogP (Predicted) | 0.9 ± 0.3 | Highly soluble, low lipophilicity |
| pKa (Basic) | 10.8 ± 0.5 | Secondary amine; protonated at physiological pH |
| H-Bond Donors | 2 | (NH, OH) |
| H-Bond Acceptors | 2 | (N, O) |
| Polar Surface Area | ~32 Ų | Good CNS penetration potential |
| Stereocenters | 2 | (C2, C4) → 4 possible stereoisomers |
Synthetic Methodology
The synthesis of 2-isopropylpiperidin-4-ol is typically achieved via the reduction of 2-isopropyl-4-piperidone . This route allows for stereochemical control based on the choice of reducing agent.
Synthesis Workflow
The pathway begins with the commercially available or easily synthesized ketone precursor.
Figure 2: Synthetic route from pyridine precursor to the final alcohol.
Detailed Protocol: Sodium Borohydride Reduction
Objective: Synthesis of 2-isopropylpiperidin-4-ol (racemic mixture of diastereomers). Scale: 10 mmol basis.
Reagents:
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2-Isopropyl-4-piperidone (1.41 g, 10 mmol)
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Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)
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Methanol (anhydrous, 30 mL)
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Dichloromethane (DCM) & Brine for extraction.
Step-by-Step Methodology:
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Preparation: Dissolve 2-isopropyl-4-piperidone (10 mmol) in anhydrous methanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.
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Addition: Slowly add NaBH₄ (15 mmol) portion-wise over 15 minutes. Note: Evolution of hydrogen gas will occur; ensure proper venting.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1% NH₄OH; stain with Ninhydrin).
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Quenching: Once the starting material is consumed, quench the reaction by adding water (10 mL) followed by 1M HCl until pH ~2 (to destroy excess hydride).
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Basification: Adjust pH to >12 using 2M NaOH solution to liberate the free amine.
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Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.[1]
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Purification: Dry the organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude oil can be purified via column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient) to separate cis and trans isomers if necessary.
Stereochemical Outcome: NaBH₄ is a small hydride donor and typically yields the thermodynamically stable cis-isomer (equatorial OH) as the major product, often in a 3:1 to 6:1 ratio depending on solvent and temperature.
Medicinal Utility & Applications
The 2-isopropylpiperidin-4-ol scaffold acts as a "privileged structure" mimic, often replacing morpholine or simple piperidine rings to modulate lipophilicity and receptor binding.
Pharmacological Targets
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Opioid Receptors (μ/δ): 4-substituted piperidines are classic scaffolds for opioid ligands (e.g., fentanyl derivatives). The isopropyl group adds bulk that can improve selectivity for specific receptor subtypes by occupying hydrophobic pockets [1].
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Antifungals: Analogs of Fenpropidin , a piperidine-based fungicide, utilize the ring system to inhibit ergosterol biosynthesis (
-reductase inhibition). The isopropyl substituent can enhance metabolic stability compared to linear alkyl chains [2]. -
Neurokinin-1 (NK1) Antagonists: The scaffold serves as a core for Substance P antagonists, where the hydroxyl group provides a handle for ether linkages to aromatic pharmacophores.
Analytical Characterization (NMR Signatures)
Distinguishing the isomers is crucial for quality control.
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Proton NMR (¹H-NMR):
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Cis-isomer (OH-equatorial, H-axial): The proton at C4 (geminal to OH) will appear as a wide multiplet (tt or similar) with large coupling constants (
Hz) due to axial-axial coupling with C3/C5 protons. -
Trans-isomer (OH-axial, H-equatorial): The proton at C4 will appear as a narrow multiplet (br s or eq-eq coupling) with small coupling constants (
Hz).
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References
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Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]
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Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Antimycotics. Source: Archiv der Pharmazie (Wiley Online Library). URL:[Link]
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Conformation of piperidine and derivatives. Source: Accounts of Chemical Research (ACS Publications). URL:[Link]
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2-Methylpiperidin-4-ol (Homolog Data). Source: PubChem Compound Summary.[2] URL:[Link][3]
